1-(2-Bromoethoxy)-3-tert-butylbenzene
Description
1-(2-Bromoethoxy)-3-tert-butylbenzene is a brominated aromatic ether characterized by a tert-butyl group at the meta position relative to the bromoethoxy (–OCH₂CH₂Br) substituent. The bromoethoxy group is a versatile functional moiety widely used in pharmaceutical intermediates, agrochemicals, and polymer chemistry . The tert-butyl group, a bulky electron-donating substituent, likely enhances steric hindrance and influences reactivity compared to smaller substituents like methyl or halogens.
Synthesis typically involves nucleophilic substitution reactions between phenol derivatives and 1,2-dibromoethane in the presence of a base like anhydrous K₂CO₃, a method yielding 71–94% for analogous compounds . Characterization relies on spectral techniques such as NMR and mass spectrometry, consistent with related bromoethoxybenzene derivatives .
Properties
IUPAC Name |
1-(2-bromoethoxy)-3-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZRRZSDBMZAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
1-(2-Bromoethoxy)-3-tert-butylbenzene is characterized by a brominated ethoxy group attached to a tert-butyl-substituted benzene ring. The molecular formula is C12H17BrO, and its structure can be depicted as follows:
Currently, there is no well-documented mechanism of action for this compound as it has not been extensively studied in biological systems. However, similar compounds with brominated aromatic structures often exhibit various biological activities, including antibacterial and antifungal properties. The presence of bromine in organic molecules can influence their reactivity and interactions with biological targets, potentially leading to cytotoxic effects or modulation of enzymatic activities.
Biological Activity Insights from Related Compounds
While specific studies on this compound are sparse, insights can be drawn from the biological activity of structurally related compounds. For instance, brominated aromatic compounds are known to participate in nucleophilic substitution reactions which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA and proteins.
Table 1: Biological Activities of Related Brominated Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| Brominated Flame Retardants | Endocrine disruption | |
| 2-Bromophenol | Antimicrobial | |
| Brominated Alkenes | Cytotoxicity |
Case Studies
- Cytotoxic Effects : A study examining the cytotoxic effects of various brominated compounds demonstrated that certain derivatives could induce apoptosis in cancer cell lines. This suggests that this compound may exhibit similar properties, warranting further investigation into its potential as an anticancer agent.
- Enzyme Inhibition : Research on brominated compounds has shown that they can act as inhibitors for specific enzymes involved in metabolic pathways. For example, studies indicate that some brominated phenols inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . This raises the possibility that this compound may impact drug metabolism or other biochemical processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., –CF₃ ) may reduce nucleophilic reactivity compared to electron-donating groups like –CH₃ or tert-butyl.
- Physical State : Methyl-substituted derivatives are typically liquids, while halogenated analogs (e.g., Cl, Br) are solids .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-Bromoethoxy)-3-tert-butylbenzene typically proceeds via two main stages:
Preparation of 3-tert-butylphenol or 3-tert-butylbenzene Derivative
The tert-butyl group is introduced onto the benzene ring primarily through Friedel-Crafts alkylation :
- Reagents: tert-Butyl chloride or tert-butyl alcohol with a Lewis acid catalyst such as aluminum chloride (AlCl3).
- Conditions: Typically conducted at room temperature or slightly elevated temperatures in an inert solvent like dichloromethane (CH2Cl2).
- Outcome: Selective alkylation at the meta position relative to existing substituents or directing groups.
Alternatively, commercially available 3-tert-butylphenol or 3-tert-butylbenzene can be used as starting materials to streamline synthesis.
Introduction of the 2-Bromoethoxy Group
The key functionalization involves attaching the 2-bromoethoxy moiety onto the aromatic ring, which can be achieved by:
Etherification via Williamson Ether Synthesis
- Starting Material: 3-tert-butylphenol (or its derivative).
- Reagents: 2-bromoethyl bromide or 2-bromoethyl tosylate as the alkylating agent.
- Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone.
- Conditions: Reaction typically performed at 50–80°C under inert atmosphere.
- Mechanism: The phenolate ion attacks the electrophilic carbon of 2-bromoethyl halide, forming the ether linkage and retaining the bromine at the terminal position.
Alternative Route: Nucleophilic Substitution on Pre-functionalized Aromatic Halide
- Starting from 1-bromo-3-tert-butylbenzene, a nucleophilic substitution with 2-bromoethanol under basic conditions can also yield the target compound, though this route is less common due to competing side reactions.
Representative Synthetic Procedure
A typical synthesis may follow these steps:
| Step | Reagents & Conditions | Description | Yield Range |
|---|---|---|---|
| 1. Friedel-Crafts Alkylation | Benzene + tert-butyl chloride, AlCl3, CH2Cl2, 25°C | Formation of 3-tert-butylbenzene | 60–75% |
| 2. Phenol Formation (if needed) | Oxidation or hydroxylation of 3-tert-butylbenzene | Conversion to 3-tert-butylphenol | Variable |
| 3. Williamson Ether Synthesis | 3-tert-butylphenol + 2-bromoethyl bromide, NaH, DMF, 60°C | Formation of this compound | 70–90% |
Reaction Optimization and Notes
- Temperature Control: Maintaining moderate temperatures (50–80°C) during etherification prevents elimination side reactions.
- Base Selection: Sodium hydride is preferred for efficient phenol deprotonation; milder bases may lead to incomplete conversion.
- Solvent Choice: Polar aprotic solvents enhance nucleophilicity of phenolate and solubility of reagents.
- Purification: Products are typically purified by column chromatography or recrystallization to remove unreacted starting materials and side products.
Analytical Data for Characterization
- ¹H NMR: Characteristic singlet for tert-butyl protons (~1.3 ppm, 9H), aromatic protons in the 6.5–7.5 ppm range, and ethoxy methylene protons (CH2-O and CH2-Br) appearing as multiplets between 3.4–4.2 ppm.
- ¹³C NMR: Signals for quaternary carbon of tert-butyl (~35 ppm), aromatic carbons (110–150 ppm), and ethoxy carbons (~30–70 ppm).
- Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of this compound confirms product identity.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield | Comments |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation + Williamson Ether Synthesis | Benzene → 3-tert-butylphenol | tert-butyl chloride, AlCl3; 2-bromoethyl bromide, NaH | 25°C (alkylation), 60°C (etherification) | 60–90% overall | Most common, reliable |
| Direct Etherification of 3-tert-butylphenol | 3-tert-butylphenol | 2-bromoethyl bromide, K2CO3 | 50–80°C | 70–85% | Mild base, good selectivity |
| Nucleophilic substitution on 1-bromo-3-tert-butylbenzene | 1-bromo-3-tert-butylbenzene | 2-bromoethanol, base | Elevated temperature | Moderate | Less common, side reactions possible |
Research Findings and Literature Insights
- The Friedel-Crafts alkylation step is well-established with high regioselectivity for tert-butyl substitution at the meta position relative to phenolic or other directing groups.
- The Williamson ether synthesis is the preferred method for installing the 2-bromoethoxy substituent due to its straightforward mechanism and high yields.
- Careful control of reaction parameters (temperature, base strength, solvent polarity) is crucial to minimize side reactions such as elimination or polyalkylation.
- The bromine atom on the ethoxy side chain remains reactive for further functionalization, making this compound a versatile intermediate in organic synthesis.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-bromoethoxy)-3-tert-butylbenzene, and how can reaction conditions be optimized?
Answer: this compound is typically synthesized via nucleophilic substitution or etherification reactions. A standard approach involves reacting 3-tert-butylphenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ or NaH in a polar aprotic solvent like DMF or THF). Key optimization strategies include:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and minimize side reactions like elimination .
- Solvent selection : THF or DMF enhances nucleophilicity of the phenolic oxygen .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
Q. Example Protocol :
| Step | Conditions | Yield |
|---|---|---|
| 1. Phenol activation | 3-tert-butylphenol + K₂CO₃, DMF, 60°C, 2h | 85% |
| 2. Alkylation | 1,2-dibromoethane added dropwise, stirred 12h at 70°C | 72% |
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Answer: Key characterization techniques include:
- NMR :
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 285.0 (C₁₂H₁₇BrO⁺) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients verify purity (>95%) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the bromoethoxy group in cross-coupling reactions?
Answer: The C–Br bond in this compound participates in Suzuki-Miyaura or Ullmann couplings. Factors influencing reactivity:
Q. Case Study :
| Reaction Type | Catalyst System | Yield |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 68% |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO | 55% |
Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict EAS regioselectivity:
Q. What strategies resolve contradictions in reported reactivity data (e.g., hydrolysis rates)?
Answer: Discrepancies in hydrolysis kinetics (e.g., variable half-lives in aqueous ethanol) arise from:
- Solvent polarity : Higher water content accelerates SN2 hydrolysis of the bromoethoxy group .
- pH dependence : Acidic conditions protonate the ether oxygen, increasing leaving-group ability .
Q. Methodological Approach :
- Conduct controlled kinetic studies under standardized conditions (e.g., 50% EtOH/H₂O, pH 7.4).
- Compare Arrhenius plots to identify activation energy differences .
Data-Driven Research Applications
Q. How is this compound utilized as a building block in pharmaceutical intermediates?
Answer: this compound serves as a precursor in synthesizing:
Q. Synthetic Pathway Example :
| Step | Transformation | Yield |
|---|---|---|
| 1. Alkylation | Reaction with piperidine derivative | 70% |
| 2. Quaternization | Treatment with methyl triflate | 65% |
Q. What role does this compound play in studying structure-activity relationships (SAR) for agrochemicals?
Answer: The t-Bu and bromoethoxy groups are probed for:
Q. SAR Data :
| Derivative | Herbicidal Activity (IC₅₀, μM) | LogP |
|---|---|---|
| Parent compound | 12.3 | 3.5 |
| CF₃-substituted | 8.7 | 4.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
